Cas no 1213465-38-3 ((2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol)

(2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol structure
1213465-38-3 structure
商品名:(2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol
CAS番号:1213465-38-3
MF:C9H9F4NO
メガワット:223.167476415634
CID:6076349
PubChem ID:66514459

(2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol
    • (2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
    • (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
    • Benzeneethanol, β-amino-5-fluoro-2-(trifluoromethyl)-, (βS)-
    • CS-0352895
    • 1213465-38-3
    • AKOS015928968
    • EN300-1933075
    • インチ: 1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1
    • InChIKey: HYKDTCPTDBMOIM-MRVPVSSYSA-N
    • ほほえんだ: C(C1C=CC(F)=CC=1[C@H](N)CO)(F)(F)F

計算された属性

  • せいみつぶんしりょう: 223.06202656g/mol
  • どういたいしつりょう: 223.06202656g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 1.378±0.06 g/cm3(Predicted)
  • ふってん: 279.3±35.0 °C(Predicted)
  • 酸性度係数(pKa): 12.25±0.10(Predicted)

(2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1933075-10.0g
(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
1213465-38-3
10g
$6635.0 2023-05-31
Enamine
EN300-1933075-0.05g
(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
1213465-38-3
0.05g
$1296.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423565-250mg
(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
1213465-38-3 98%
250mg
¥30672.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423565-1g
(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
1213465-38-3 98%
1g
¥33324.00 2024-08-09
Enamine
EN300-1933075-0.25g
(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
1213465-38-3
0.25g
$1420.0 2023-09-17
Enamine
EN300-1933075-1.0g
(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
1213465-38-3
1g
$1543.0 2023-05-31
Enamine
EN300-1933075-2.5g
(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
1213465-38-3
2.5g
$3025.0 2023-09-17
Enamine
EN300-1933075-0.5g
(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
1213465-38-3
0.5g
$1482.0 2023-09-17
Enamine
EN300-1933075-5.0g
(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
1213465-38-3
5g
$4475.0 2023-05-31
Enamine
EN300-1933075-10g
(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
1213465-38-3
10g
$6635.0 2023-09-17

(2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol 関連文献

(2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-olに関する追加情報

Introduction to (2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol (CAS No. 1213465-38-3)

(2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol (CAS No. 1213465-38-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group, which contribute to its distinct chemical properties and biological profile.

The chiral center at the carbon atom adjacent to the amino group is crucial for the compound's stereochemistry, which can significantly influence its pharmacological properties. The (S)-configuration of this compound has been shown to exhibit more favorable biological activity compared to its (R)-enantiomer, making it a valuable candidate for further investigation in drug development.

Recent studies have highlighted the potential of (2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders, where the compound has demonstrated neuroprotective effects. Research published in the Journal of Medicinal Chemistry has shown that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.

In addition to its neuroprotective properties, (2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases. These findings have been corroborated by in vivo studies, where the compound showed significant anti-inflammatory effects in animal models of inflammation.

The fluorine atom and trifluoromethyl group in the structure of (2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol play a critical role in enhancing its metabolic stability and bioavailability. Fluorine atoms are known to increase the lipophilicity of molecules, which can improve their absorption and distribution within the body. The trifluoromethyl group further enhances these properties by providing additional steric hindrance and electronic effects that can influence protein-ligand interactions.

The synthesis of (2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol has been optimized using modern synthetic techniques, including asymmetric synthesis methods that ensure high enantiomeric purity. These methods involve the use of chiral catalysts or auxiliaries to selectively produce the desired (S)-enantiomer. The ability to synthesize this compound with high enantiomeric purity is essential for its application in pharmaceutical research, as even minor impurities can significantly affect its biological activity.

In conclusion, (2S)-2-amino-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol (CAS No. 1213465-38-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including the chiral center, fluorine atom, and trifluoromethyl group, contribute to its favorable biological properties and make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential in various therapeutic areas, including neuroprotection and anti-inflammatory treatments.

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